Flavanthrone

Descripción

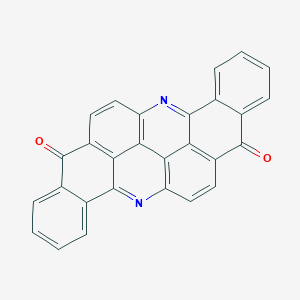

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJZBYFYBYKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060056 | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-71-8 | |

| Record name | Flavanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C. I. Vat Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Flavanthrone and Its Derivatives

Modern Revisions to Traditional Flavanthrone Synthesis Techniques

Traditional synthesis of this compound often resulted in products with impurities that limited their performance. Modern approaches have focused on refining these classic methods to achieve higher purity and more reliable yields, adhering to contemporary standards in organic chemistry.

A significant challenge in utilizing this compound for advanced applications is the purity of the commercially available or crudely synthesized material. Modern revisions often involve a purification or treatment step to enhance the quality of the final product. One established method involves treating crude this compound with concentrated acids. For instance, crude this compound can be agitated in concentrated nitric acid or a mixture of sulfuric acid and an aromatic sulfonate. google.com This mixture is maintained at a controlled temperature, typically between room temperature and 80°C, for 1 to 3 hours. google.com Subsequently, the acid mass is quenched by drowning it in water, often with ice to manage the temperature. google.com The resulting purified solid is then recovered, washed, and dried. This acid treatment process is crucial for producing a specific polymorphic crystalline form of this compound suitable for pigment applications. google.com

Contemporary synthesis of the this compound core moves away from harsh, high-temperature fusion methods towards controlled, multi-step solution-phase chemistry that offers greater precision and predictability. A representative modern synthesis begins with 2-aminoanthraquinone. worktribe.com The process involves a sequence of well-established organic reactions:

Bromination : The initial step is the selective bromination of 2-aminoanthraquinone, typically using N-bromosuccinimide (NBS) in a 1:1 molar ratio to produce a monobrominated derivative. worktribe.com

Amine Protection : To prevent unwanted side reactions in the subsequent coupling step, the amino group of the bromo-substituted intermediate is protected. worktribe.com

Ullmann C-C Coupling : A high-yield Ullmann carbon-carbon coupling reaction is then performed to dimerize the protected molecule. This step is critical for constructing the foundational backbone of the this compound structure and has been reported to achieve yields as high as 95%. worktribe.com

Cyclization : The final step involves a twofold cyclization, which is mediated by acid, to form the characteristic polycyclic aromatic structure of this compound. researchgate.net

This systematic approach allows for better control over the reaction pathway and facilitates the purification of intermediates, leading to a final product of higher quality than traditional one-pot, high-temperature methods.

Synthesis of Soluble this compound Derivatives for Organic Electronics

A primary limitation of this compound is its inherent insolubility in common organic solvents, which precludes its use in solution-based processing techniques essential for fabricating organic electronic devices. Research has focused on modifying the this compound core to overcome this issue.

A highly effective strategy to impart solubility involves the chemical modification of this compound's two carbonyl groups. This is typically achieved through a one-pot, two-step reaction sequence. researchgate.net

First, the carbonyl groups of the this compound molecule are reduced. This is commonly accomplished using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in the presence of a base such as sodium hydroxide. researchgate.net This reduction step transforms the ketone functionalities into a more reactive intermediate.

Following reduction, the intermediate is subjected to O-alkylation by introducing alkyl halides (e.g., alkyl bromides). researchgate.net This step, often carried out under phase-transfer conditions, attaches flexible alkyl chains to the oxygen atoms. researchgate.net The presence of these alkyl chains disrupts the intermolecular π-π stacking that causes insolubility, rendering the resulting 8,16-dialkoxy derivatives solution-processable. worktribe.comnih.gov This simple modification yields electroactive, conjugated compounds suitable for use in organic electronics. worktribe.comworktribe.comnih.gov

The electronic properties of these derivatives, such as ionization potential and electron affinity, are largely independent of the length of the attached alkyl chains. worktribe.comnih.gov For example, 8,16-dioctyloxybenzo[h]benz researchgate.netastrazeneca.comacridino[2,1,9,8-klmna]acridine (FC-8) is a well-studied derivative that demonstrates excellent solubility and luminescent properties. worktribe.com

Table 1: Properties of Soluble this compound Derivatives

| Derivative | Ionization Potential (IP) | Electron Affinity (EA) | Photoluminescence Quantum Yield (PLQY) |

|---|

Data sourced from electrochemical measurements and photoluminescence studies. worktribe.comnih.gov

Beyond simple alkyl chains, other functional groups can be introduced to fine-tune the material's properties. A key strategy involves attaching bulky, electrochemically inert groups to the this compound skeleton after the initial carbonyl reduction step. researchgate.net

An example of this approach is the introduction of a 1-bromo-3,5-di-tert-butylbenzene (B1269908) group. researchgate.net These bulky substituents further enhance solubility and modify the solid-state packing of the molecules. By introducing such groups, it is possible to increase the probability of fluorescence transitions, leading to materials with high fluorescence quantum yields, with some derivatives showing yields of approximately 50%. researchgate.net This modification strategy is valuable for developing materials with specific optical and electronic properties for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

While specific literature on the green synthesis of this compound is not extensive, the principles of green chemistry can be applied to its known synthetic pathways to improve sustainability. Green chemistry emphasizes minimizing hazardous substances, maximizing atom economy, and using renewable resources and energy-efficient processes. nih.gov

Potential green modifications to the this compound synthesis process include:

Use of Greener Solvents : The Ullmann coupling and purification steps could be adapted to use biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in place of more hazardous solvents like dichloromethane (B109758). mt.com

Alternative Energy Sources : Photochemistry and electrocatalysis offer sustainable alternatives to thermally driven reactions. astrazeneca.combellenchem.com Photocatalysis, which uses visible light to drive chemical reactions, could potentially be applied to the cyclization step, enabling the reaction to proceed under milder conditions and reducing energy consumption. astrazeneca.combellenchem.com

Process Intensification : Employing continuous flow reactors instead of batch processing can lead to better control over reaction parameters, reduced waste, and improved safety. mt.com

By integrating these modern and sustainable approaches, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign, aligning the production of these advanced materials with contemporary standards of chemical manufacturing.

Solvent Selection and Recovery Cost Reduction

Modern synthetic strategies are increasingly focused on the adoption of "green" solvents that are less toxic, biodegradable, and derived from renewable resources. The ideal solvent for this compound synthesis should not only provide a suitable reaction medium but also be easily recoverable and recyclable to minimize waste and reduce operational costs. The comparative table below illustrates the shift from traditional to greener solvents in chemical synthesis.

Interactive Data Table: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

Users can filter by solvent type and click on column headers to sort the data.

| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages | Recyclability |

| Nitrobenzene | Traditional | 211 | High solubilizing power | Toxic, high disposal cost | Low |

| Trichlorobenzene | Traditional | 214 | High boiling point | Toxic, environmental pollutant | Low |

| Water | Green | 100 | Non-toxic, inexpensive | Low solubility for nonpolar reactants | High |

| Ethanol | Green | 78 | Biodegradable, low toxicity | Lower boiling point | High |

| Ionic Liquids | Green | Variable | Tunable properties, low volatility | High initial cost, potential toxicity | Moderate to High |

| Cyrene | Green | 227 | Bio-derived, biodegradable | Higher cost, potential for degradation | Moderate |

Solvent recovery is a key component of cost reduction in this compound production. The significant volume of solvents used in synthesis and purification stages makes their disposal a major expense. Implementing solvent recovery systems, such as distillation, pervaporation, or membrane filtration, can drastically reduce costs associated with both the purchase of fresh solvents and the disposal of waste. Economic analyses of dye and chemical manufacturing processes have shown that the capital investment in recovery systems is often quickly offset by these savings.

Data Table: Illustrative Economic Analysis of Solvent Recovery

This table presents a hypothetical cost-benefit analysis based on typical data from the chemical industry.

| Cost Factor | Without Solvent Recovery (per annum) | With Solvent Recovery (per annum) | Annual Savings |

| Solvent Purchase | $150,000 | $30,000 | $120,000 |

| Solvent Disposal | $40,000 | $8,000 | $32,000 |

| Recovery System Operation | $0 | $15,000 | -$15,000 |

| Total Annual Cost | $190,000 | $53,000 | $137,000 |

By integrating greener solvent choices with efficient recovery and recycling protocols, the synthesis of this compound can be made significantly more sustainable and economical.

Catalytic Systems for Enhanced Reaction Efficiency

The synthesis of the this compound core often involves intramolecular or intermolecular coupling reactions, such as the Ullmann condensation. Traditional methods require harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper catalysts, leading to moderate yields and significant waste. Modern research has focused on developing advanced catalytic systems that enhance reaction efficiency, allowing for milder conditions, lower catalyst loadings, and higher yields.

The evolution of catalysts for Ullmann-type reactions is a prime example. While copper remains a relevant metal, the introduction of ligands such as 1,10-phenanthroline, amino acids, and N,N'-dimethylethylenediamine can stabilize the copper catalyst, improve its solubility, and facilitate the reaction under less extreme temperatures. Furthermore, palladium and nickel-based catalytic systems have emerged as powerful alternatives, often providing superior yields and broader substrate scope under significantly milder conditions. These catalysts operate through different mechanisms, typically involving oxidative addition and reductive elimination cycles.

The table below compares various catalytic systems that have been applied to coupling reactions relevant to this compound synthesis, demonstrating the progress in enhancing reaction efficiency.

Interactive Data Table: Comparison of Catalytic Systems for Ullmann-Type Reactions

Users can filter by catalyst type and click on column headers to sort the data.

| Catalyst System | Ligand | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Cu powder | None | >200 | 24-48 | 40-60 |

| CuI / L-proline | Amino Acid | 90-110 | 12-24 | 70-85 |

| CuI / 1,10-phenanthroline | Diimine | 110-140 | 10-20 | 75-90 |

| Pd(OAc)₂ / Phosphine | Phosphine | 80-100 | 4-12 | 85-95 |

| NiCl₂(dppp) | Diphosphine | 80-120 | 6-18 | 80-92 |

These advanced catalytic systems not only improve the yield and reduce the energy input required for this compound synthesis but also enable the creation of more complex and functionalized derivatives that were previously inaccessible.

Directed Synthesis of this compound for Specific Applications

While this compound itself is a well-established yellow vat dye, modern synthetic efforts are increasingly directed toward creating novel derivatives with tailored properties for specific high-value applications beyond the textile industry. By modifying the core this compound structure, chemists can fine-tune its electronic, optical, and biological properties.

This compound as a Key Intermediate in Natural Product Synthesis

This compound is a synthetic molecule and is not a known intermediate in the established biosynthetic pathways of natural products. The core structure of this compound is a large, polycyclic aromatic hydrocarbon with embedded nitrogen atoms, a motif that is distinct from the typical skeletons of flavonoids or other major classes of natural products.

However, the directed synthesis of this compound derivatives is a growing area of research for creating novel molecules with potential biological activity or for applications in materials science. The rigid, planar structure of this compound makes it an attractive scaffold for developing organic semiconductors, liquid crystals, and fluorescent probes. For instance, the introduction of solubilizing alkyl or alkoxy chains onto the this compound core allows for its processing in solution, enabling its use in devices like organic light-emitting diodes (OLEDs). worktribe.comnih.gov

The synthesis of these functional derivatives represents a "directed synthesis" where the this compound core is used as a building block. The general approach involves:

Synthesis of the this compound Core: Utilizing advanced catalytic methods as described previously.

Functionalization: Chemical modification of the core structure. A common strategy involves the reduction of the carbonyl groups to form a diol, followed by alkylation to yield soluble 8,16-dialkoxy derivatives. worktribe.comnih.gov

While not leading to a natural product, this strategy uses the this compound skeleton as a key intermediate to build larger, functional molecules. This approach is analogous to how simpler, naturally occurring intermediates are used in the synthesis of more complex bioactive compounds. The research into these synthetic this compound-based molecules is driven by their unique photophysical properties and potential for creating new materials and bioactive agents.

Theoretical and Computational Studies of Flavanthrone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations are widely employed to investigate the fundamental electronic and structural characteristics of Flavanthrone, offering predictions that are often in good agreement with experimental observations. This method allows for the detailed analysis of molecular orbitals, energy levels, and geometric parameters, which are crucial for understanding the compound's reactivity and performance.

Elucidation of HOMO-LUMO Energy Levels and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters in understanding the electronic properties of organic semiconductors. DFT calculations provide a theoretical framework to determine these levels and the resulting energy band gap (E_g). For this compound, DFT calculations performed at the B3LYP/6-311G** level of theory have determined the HOMO energy (E_HOMO) to be approximately -5.2937 eV and the LUMO energy (E_LUMO) to be around -2.7021 eV. These values lead to an electrochemically determined energy band gap (ΔE) of approximately 2.5916 eV. researchgate.net The HOMO-LUMO gap is indicative of the energy required for electron excitation and influences the material's optical absorption properties. ossila.com

Table 1: this compound HOMO-LUMO Energy Levels and Band Gap

| Parameter | Value (eV) | Level of Theory | Citation |

| E_HOMO | -5.2937 | B3LYP/6-311G | researchgate.net |

| E_LUMO | -2.7021 | B3LYP/6-311G | researchgate.net |

| E_g (ΔE) | 2.5916 | Electrochemical (DFT-supported) | researchgate.net |

Analysis of Ionization Potential (IP) and Electron Affinity (EA)

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe a molecule's tendency to lose or gain an electron, respectively. These values are directly related to the HOMO and LUMO energies. researchgate.net For this compound and its derivatives, DFT calculations have shown good agreement with electrochemically determined IP and EA values. researchgate.networktribe.com For instance, the ionization potential (IP) and electron affinity (EA) of this compound derivatives have been electrochemically determined to be around 5.2 eV and -3.2 eV, respectively, which aligns well with DFT predictions. researchgate.networktribe.comnih.gov Specifically, for an 8,16-dioctyloxybenzo[h]benz uni.luresearchgate.netacridino[2,1,9,8-klmna]acridine (FC-8) derivative, the IP was calculated by DFT to be 5.03 eV and the |EA| to be 2.70 eV in dichloromethane (B109758) solution. worktribe.com These values indicate the suitability of such compounds for applications in organic electronics, such as organic field-effect transistors and light-emitting diodes. worktribe.com

Table 2: this compound Ionization Potential and Electron Affinity (DFT and Electrochemical)

| Property | Value (eV) (Electrochemical) | Value (eV) (DFT, CH2Cl2) | Level of Theory | Citation |

| IP | 5.2 | 5.03 | B3LYP/6-31G(d,p) | researchgate.networktribe.comnih.gov |

| EA | -3.2 | -2.70 | B3LYP/6-31G(d,p) | researchgate.networktribe.comnih.gov |

Intermolecular Interactions and Crystal Packing Motifs

Understanding intermolecular interactions is vital for predicting the solid-state behavior, crystal packing, and macroscopic properties of organic pigments and semiconductors like this compound. Computational chemistry techniques are used to identify and characterize these interactions. researchgate.netresearchgate.netnih.gov

π-Stacking Interactions in this compound Aggregates

π-stacking interactions are significant non-covalent forces between aromatic rings that play a crucial role in the self-assembly and crystal packing of many organic molecules, including this compound. researchgate.netresearchgate.netnih.govresearchgate.netpku.edu.cn this compound molecules, particularly their derivatives, have a strong tendency to self-organize into π-stacked columns in their solid-state structures. researchgate.networktribe.comnih.gov For instance, the crystal structure of 8,16-dioctyloxybenzo[h]benz uni.luresearchgate.netacridino[2,1,9,8-klmna]acridine (FC-8) shows that it crystallizes in the P1‾ space group and forms π-stacked columns. These columns are primarily held together in the 3D structure by dispersion forces, particularly between interdigitated alkyl chains. researchgate.networktribe.comnih.gov This efficient packing, driven by π-π stacking forces, is characteristic of high-performance pigments. researchgate.net

Self-Assembly Properties and Monolayer Formation

This compound derivatives exhibit a notable propensity for self-assembly, forming highly ordered supramolecular structures, particularly in thin films and monolayers. researchgate.net, worktribe.com, nih.gov This characteristic is crucial for their application in organic electronics, as the patterns formed by self-assembly can dictate electrical transport properties and other anisotropic features within active organic layers or at electrode interfaces. researchgate.net, nih.gov

Scanning Tunneling Microscopy (STM) studies have provided direct visualization of these self-assembled monolayers. For instance, 8,16-dialkoxybenzo[h]benz researchgate.networktribe.comacridino[2,1,9,8-klmna]acridines, such as FC-8, demonstrate a strong tendency to self-organize into monolayers when deposited on highly oriented pyrolytic graphite (B72142) (HOPG) surfaces. researchgate.net, worktribe.com These monolayers are characterized by clearly distinguishable, parallel molecular rows. worktribe.com, nih.gov The flat orientation of the fused aromatic-azaacene cores relative to the substrate surface facilitates mutual π-π interactions, which are a primary driving force for the formation of these ordered structures. nih.gov

The self-assembly process is sensitive to molecular isomerism and the nature of substituents. For example, 8,16-bis(octylthiophen-2-yl)benzo[h]benz researchgate.networktribe.comacridino[2,1,9,8-klmna]acridine positional isomers show complex self-assembly behaviors, with the specific position of the octyl substituent in the thienylene ring influencing monolayer and bilayer formation. researchgate.net, nih.gov Despite these variations, the determined 2D unit cell parameters can remain essentially similar across different isomers. nih.gov

Redox Behavior and Electron Transfer Mechanisms in this compound Derivatives

This compound demonstrates intriguing redox behavior, undergoing transitions between its oxidized quinone form and various reduced states, including radical anions and dianions. rsc.org, researchgate.net, smolecule.com This electrochemical activity is fundamental to its function as a vat dye, where the leuco (reduced) form penetrates fabric fibers and then oxidizes to become insoluble, forming strong bonds with the material. smolecule.com

Upon reduction, significant structural and optical changes occur. The carbonyl C=O bonds elongate, while the C-C(O) bonds shorten. researchgate.net Optically, the reduction is manifested by a substantial red shift in the absorption spectra. For example, the intense band of pristine this compound at 440 nm shifts by over 200 nm, with a new intense band appearing for the this compound radical anion at 960 nm in the Near-Infrared (NIR) range. researchgate.net this compound derivatives are electrochemically active, exhibiting quasi-reversible redox couples at negative potentials, which contributes to their electrochromic properties. researchgate.net

Electrochemical Determination of Redox Potentials

Cyclic voltammetry (CV) is a widely employed electrochemical technique for determining the redox potentials of electroactive species like this compound. mdpi.com, nanoscience.com This method provides valuable information regarding redox potentials, reaction kinetics, and the number of electrons involved in a redox process. nanoscience.com For a reversible electrochemical system, the standard potential (E°) can be estimated as the halfway potential between the anodic and cathodic peaks observed in the cyclic voltammogram. nanoscience.com

This compound derivatives typically exhibit quasi-reversible redox couples at negative potentials when measured against a reference electrode like ferrocene/ferrocenium (Fc/Fc+). researchgate.net From these voltammetric measurements, crucial electronic parameters such as ionization potential (IP) and electron affinity (EA) can be derived. For example, for a this compound derivative like FTC-8, the experimentally determined values are IP = 5.48 eV and |EA| = 3.36 eV. researchgate.net For the FC-n series of this compound derivatives, the electrochemically determined IP and EA values are approximately 5.2 eV and -3.2 eV, respectively, showing good agreement with DFT calculations. worktribe.com The direct electrochemical reduction of C.I. Vat Yellow 1 (this compound) using a carbon felt cathode has been characterized as a two-step, two-electron reduction reaction. researchgate.net

The table below summarizes typical redox potential-related data for this compound derivatives:

| Property | Value (Example: FTC-8 / FC-n Series) | Method of Determination | Reference |

| Ionization Potential (IP) | 5.48 eV (FTC-8) / ~5.2 eV (FC-n) | Cyclic Voltammetry | researchgate.net, worktribe.com |

| Electron Affinity (EA) | 3.36 eV (FTC-8) / ~-3.2 eV (FC-n) | Cyclic Voltammetry | researchgate.net, worktribe.com |

| Reduction Process | Two-step, two-electron reduction | Cyclic Voltammetry | researchgate.net |

Computational Modeling of Redox Processes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a robust tool for investigating and predicting the behavior of redox reactions in this compound and its derivatives. numberanalytics.com, mdpi.com DFT methods, such as B3LYP, are capable of accurately predicting molecular geometries, energies, and vibrational frequencies, which are essential for understanding redox transformations. worktribe.com, numberanalytics.com

For this compound derivatives, DFT calculations enable the determination of critical electronic properties like ionization potential (IP) and electron affinity (EA) for both isolated molecules and those in solution, often employing models like the polarizable continuum model (PCM). worktribe.com Good agreement has been observed between theoretically calculated IP values and those experimentally determined through cyclic voltammetry. worktribe.com

Computational studies also provide insights into the electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy band gap. For this compound, DFT calculations (e.g., at the B3LYP/6-311G** level) have yielded values such as EHOMO = -5.2937 eV, ELUMO = -2.7021 eV, and an electrochemical energy band gap (ΔE) of 2.5916 eV. researchgate.net These computational approaches are vital for elucidating the intricate electron transfer mechanisms in these compounds. mdpi.com

Quantum Chemical Calculations for Reaction Pathways and Active Sites

Quantum chemical calculations are indispensable for gaining a detailed understanding of the behavior of atoms during chemical reactions and for elucidating reaction mechanisms. nih.gov, nih.gov, rsc.org These computational methods are employed to estimate chemical reaction pathways, including the energies of transition states and the associated equilibria. nih.gov, rsc.org

Various approaches within quantum chemistry are utilized for this purpose:

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace reaction pathways by starting from the transition state, which represents a first-order saddle point on the potential energy surface. nih.gov

Artificial Force Induced Reaction (AFIR) Method: This method uses a virtual force within quantum chemical calculations to identify reaction pathways originating from an equilibrium structure. nih.gov

The ability of quantum chemical calculations to predict unknown reactions and guide the design of new synthetic methodologies is a significant area of research. nih.gov, rsc.org While specific details on the active sites of this compound in particular reaction pathways were not found in the provided search results, the general principles of how quantum chemical calculations can identify active sites and reaction pathways are well-established. For instance, in related systems like flavoproteins, these calculations can determine how protein-ligand interactions influence reactivity and how changes in ionization potential affect electron transfer rates, thereby guiding the manipulation of protein functions. uni-frankfurt.de, nih.gov, chemrxiv.org Such computational insights precede and complement often laborious and costly experimental investigations, facilitating the rational design of chemical processes. nih.gov

Advanced Spectroscopic Characterization of Flavanthrone

Vibrational Spectroscopy: Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Vibrational spectroscopy, particularly Raman and Surface-Enhanced Raman Spectroscopy (SERS), offers invaluable insights into the molecular vibrations and structural characteristics of Flavanthrone. Both normal Raman and SERS spectra of this compound have been acquired at various excitation wavelengths, providing a comprehensive vibrational fingerprint of the compound. uni.luwikipedia.orgwikipedia.org SERS, in particular, is a potent analytical tool for detecting trace quantities of colorants and other organic molecules, offering high molecular specificity and unprecedented sensitivity. uni.lusilae.itworktribe.com The technique can achieve significant signal enhancements, typically ranging from 104 to 106, and in some systems, enhancements as high as 108 to 1014, enabling the detection of analytes at trace levels. wikipedia.orgworktribe.comchemicalbook.com

Spectral Assignments Aided by DFT Calculations

The accurate assignment of vibrational modes in this compound's Raman and SERS spectra is significantly aided by Density Functional Theory (DFT) calculations. uni.luwikipedia.orgwikipedia.org These calculations are typically performed using specific theoretical levels and basis sets, such as the B3LYP level of theory with the 6-31+G basis set, often employing software like Gaussian 03. uni.lunih.gov For direct comparison with experimental data, the calculated wavenumbers are commonly scaled, for instance, by a factor of 0.98. wikipedia.org DFT calculations are instrumental in identifying the vibrational origins of observed bands, including various C-C and C-N stretching modes, as well as C-C-C bending modes. wikipedia.org Furthermore, DFT provides critical information regarding the interaction between the molecule and the SERS substrate, shedding light on anchoring mechanisms and any resulting structural or electronic modifications of the adsorbed molecule. fishersci.com

Table 1: Selected Vibrational Assignments of this compound (Experimental and DFT-Calculated)

| Experimental Raman (cm⁻¹) | DFT-Calculated Raman (cm⁻¹) (Scaled by 0.98) | Assignment | Source |

| 466 | 466 | δ(CCC) | wikipedia.org |

| 1154 | - | δ(C-C-H) | wikipedia.org |

| 1166 | 1166 | ν(C-C) | wikipedia.org |

| 1177 | 1177 | ν(C-C) | wikipedia.org |

| 1278 | 1278 | ν(C-C) | wikipedia.org |

| 1327 | - | ν(C=C), ν(C-N) | wikipedia.org |

| 1355 | - | ν(C-C), δ(C-C(H)-C), δ(C-C(=O)-C) | wikipedia.org |

| 1383 | 1383 | ν(C-C), δ(C-N(H)-C), δ(C-C(H)-C), δ(C-C(=O)-C) | wikipedia.org |

| 1417 | 1417 | ν(C-C) | wikipedia.org |

| 1522 | 1522 | ν(C-C) | wikipedia.org |

| 1595 | 1595 | ν(C-C), ν(C-N) | wikipedia.org |

| 1609 | 1609 | ν(C-C), ν(C-N) | wikipedia.org |

Analysis of Symmetry and Forbidden Modes in Normal Raman Spectra

This compound is characterized by its high molecular symmetry, belonging to the C2h point group. This point group includes a center of inversion. uni.luwikipedia.orgwikipedia.orgchemicalbook.com Consequently, according to the selection rules for Raman spectroscopy, vibrational modes possessing 'u' (ungerade) symmetry are expected to be forbidden in the normal Raman spectrum. uni.luwikipedia.orgwikipedia.orgchemicalbook.com However, when this compound is analyzed using SERS, the proximity of the molecule to the metal surface alters these selection rules. This interaction leads to a special enhancement of certain modes, notably several b_u modes, which are otherwise forbidden in normal Raman spectra. Weaker enhancements of a_u and b_g modes may also be observed, highlighting the unique capabilities of SERS in revealing otherwise inaccessible vibrational information. uni.luwikipedia.orgchemicalbook.com

SERS Enhancement Mechanisms and Trace Identification

The significant signal amplification observed in SERS is primarily attributed to two distinct mechanisms: the electromagnetic (EM) mechanism and the chemical (CM) mechanism. silae.itworktribe.comchemicalbook.comwikipedia.org

Electromagnetic (EM) Mechanism: This is the dominant mechanism and involves the amplification of the incident electric field near the surface of plasmon-supporting metals, typically gold or silver. When incident light interacts with these metal surfaces, it induces a collective oscillation of their free electrons, a phenomenon known as surface plasmon resonance. This resonance generates a highly enhanced local electric field, which in turn amplifies the Raman scattering signal from adsorbed molecules. silae.itworktribe.comchemicalbook.comwikipedia.org

The combined effect of these enhancement mechanisms enables SERS to achieve remarkable sensitivity, allowing for the trace identification of molecules. This capability is particularly valuable for detecting minute quantities, down to picogram levels, and in some instances, even single molecules. silae.itworktribe.comchemicalbook.com This makes SERS an indispensable technique for applications such as the analysis of organic dyes and pigments in cultural heritage and forensic science. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1H NMR and 13C NMR, is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound and its derivatives. chem960.comdiva-portal.orgchemicalbook.comhmdb.canih.gov NMR provides detailed information about the chemical environment of individual nuclei within a molecule, primarily through their characteristic chemical shifts (δ) and coupling constants (J). chem960.comdiva-portal.org

Structural Elucidation and Proton/Carbon Environments

The structural elucidation of this compound and its derivatives relies on a combination of one-dimensional (1D) NMR techniques, such as 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), alongside two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). chem960.comdiva-portal.orghmdb.ca

1H NMR spectra of this compound derivatives typically exhibit characteristic resonances for aromatic protons, often appearing in the δ 6-8 ppm range. chem960.comdiva-portal.org For instance, in a soluble this compound derivative (FC-8), the 1H NMR spectrum shows a triplet at 4.43 ppm corresponding to two equivalent -O-CH2- groups in alkoxy substituents. In the aromatic region, five signals are observed, although six non-equivalent aromatic protons are present, implying some signal overlap. However, in related derivatives like FC-6, six non-equivalent aromatic proton signals are clearly resolved. Specific aromatic proton doublets have been assigned, such as those at 8.44 and 8.63 ppm (J = 9.7 Hz) for the diazapyrene core, a highly deshielded proton at 10.30 ppm (J = 8.2 Hz) near a hexyloxy substituent, and another at 8.77 ppm (J = 8.2 Hz). worktribe.com

13C NMR spectra provide signals corresponding to the carbon backbone of the molecule, with distinct chemical shifts indicative of different carbon environments, including carbonyl carbons. chem960.comdiva-portal.org The combination of 1D and 2D NMR data allows for the precise assignment of specific proton and carbon environments and confirms the connectivity within the complex molecular structure of this compound. chem960.comdiva-portal.orghmdb.ca This comprehensive approach enables the identification of substituents and their exact positions on the this compound core. diva-portal.org

Table 2: Representative 1H NMR Chemical Shifts of this compound Derivatives (in ppm)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | Source |

| -O-CH2- | 4.43 | triplet | 6.6 | Aliphatic, two equivalent groups | worktribe.com |

| Aromatic H(A) | 8.44 | doublet | 9.7 | Diazapyrene core | worktribe.com |

| Aromatic H(B) | 8.63 | doublet | 9.7 | Diazapyrene core | worktribe.com |

| Aromatic H(C) | 10.30 | doublet | 8.2 | Highly deshielded, near hexyloxy substituent | worktribe.com |

| Aromatic H(F) | 8.77 | doublet | 8.2 | worktribe.com |

UV-Visible and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy are indispensable techniques for characterizing the electronic structure and optical properties of this compound. uni.lunih.govchemicalbook.com UV-Vis spectroscopy probes electronic transitions from the ground state to excited states, while photoluminescence (e.g., fluorescence) examines transitions from excited states back to the ground state.

This compound typically exhibits strong absorption bands in its UV-Vis spectrum. For example, a prominent absorption band around 300 nm is often attributed to π-π* electronic transitions, while structured absorption bands around 350 nm are associated with n-π* transitions. Additional shoulders in the UV-Vis spectrum of this compound have been observed at wavelengths such as 445, 470, and 510 nm. uni.luwikipedia.org Time-dependent DFT (TD-DFT) calculations are frequently employed to assist in the assignment of these electronic transitions, correlating them to specific molecular orbitals and their symmetries, such as 1Bu ← 1Ag (xy polarized) transitions. wikipedia.orgnih.gov

This compound and its derivatives are known to exhibit strong green photoluminescence. chemicalbook.com Their emission spectra often mirror their corresponding absorption spectra, a characteristic indicative of a similar molecular geometry in both the ground and excited states, consistent with the rigid nature of the this compound core. worktribe.comchemicalbook.com The maximum emission wavelength for this compound derivatives can be observed in the range of 520-600 nm. The photoluminescence quantum yields of these compounds can also be determined, providing a measure of their luminescence efficiency. chemicalbook.com

The optical properties of this compound are sensitive to environmental factors such as pH. Changes in pH can induce significant shifts (redshifts or blueshifts) in both UV-Vis absorption and fluorescence emission wavelengths, alongside alterations in fluorescence intensity. For instance, the addition of strong acids like sulfuric acid can cause a redshift in the maximum UV absorption wavelength of this compound from approximately 510 nm to about 590 nm, accompanied by a notable decrease in fluorescence intensity. Trifluoromethanesulfonic acid can lead to an even more pronounced redshift to 602 nm and complete fluorescence quenching.

Table 3: Key Optical Properties of this compound

| Spectroscopic Technique | Characteristic Feature | Wavelength/Range | Notes | Source |

| UV-Visible Absorption | Strong absorption band | ~300 nm | π-π* transition | |

| UV-Visible Absorption | Structured absorption band | ~350 nm | n-π* transition | |

| UV-Visible Absorption | Shoulders | 445, 470, 510 nm | uni.luwikipedia.org | |

| Photoluminescence Emission | Maximum emission wavelength | 520-600 nm | Green photoluminescence | chemicalbook.com |

| Photoluminescence Emission | Stokes shift | ~9 nm | Indicates rigid core, similar ground/excited state geometry | worktribe.com |

Analysis of Absorption and Emission Spectra

This compound and its derivatives exhibit distinct optical absorption and emission characteristics. For instance, 8,16-dialkoxy-benzo[h]benz uni.luwikipedia.orgacridino[2,1,9,8-klmna]acridines, a series of soluble this compound derivatives (referred to as FC-n series), display strong green photoluminescence. worktribe.com Their emission spectra are often observed as mirror images of their absorption spectra, accompanied by a very small Stokes shift, typically around 9 nm for compounds like FC-8 (8,16-dioctyloxybenzo[h]benz uni.luwikipedia.orgacridino[2,1,9,8-klmna]acridine). worktribe.com This minimal Stokes shift suggests a highly similar molecular geometry in both the ground and excited states, consistent with the rigid nature of the core structure. worktribe.com The experimental emission wavelength for FC-8 in chloroform (B151607) has been reported to correspond well with theoretical predictions, with a calculated λem of 554 nm. worktribe.com

Pristine this compound itself possesses an intense absorption band at approximately 440 nm. researchgate.net The reduction of this compound leads to a substantial red shift in its optical spectra, exceeding 200 nm. researchgate.net Notably, a new intense band emerges in the near-infrared (NIR) region at 960 nm for the this compound radical anion (this compound•-). researchgate.net

The optical properties of this compound compounds can also be significantly influenced by environmental factors such as acidity. For a modified this compound compound, the maximum ultraviolet absorption wavelength, initially at 510 nm, redshifts to approximately 590 nm upon the addition of strong acids like sulfuric acid, methanesulfonic acid, or hydrochloric acid. researchgate.net In the presence of trifluoromethanesulfonic acid, this redshift can extend further to 602 nm. researchgate.net

| Compound/State | Solvent/Condition | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| FC-8 | Chloroform | Not specified, mirror image to emission | ~554 (calculated) | 9 | worktribe.com |

| Pristine this compound | Not specified | 440 | Not specified | Not specified | researchgate.net |

| This compound radical anion | Not specified | 960 (NIR band) | Not specified | Not specified | researchgate.net |

| Modified this compound | Original product | 510 | 523-526 | 13-16 | researchgate.net |

| Modified this compound | Sulfuric, Methanesulfonic, Hydrochloric Acid | ~590 | 523-526 | Not specified | researchgate.net |

| Modified this compound | Trifluoromethanesulfonic Acid | 602 | Quenched | Not applicable | researchgate.net |

Photoluminescence Quantum Yield Determination

Photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of light emission. This compound derivatives, particularly the 8,16-dialkoxy-benzo[h]benz uni.luwikipedia.orgacridino[2,1,9,8-klmna]acridines, are noted for their high luminescence. These compounds consistently exhibit photoluminescence quantum yields of approximately 80%. worktribe.com, researchgate.net, nih.gov Another modified this compound compound has also demonstrated a high fluorescence quantum yield of about 50%. researchgate.net These high quantum yields underscore their potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs). worktribe.com, researchgate.net, nih.gov

| Compound Type | Photoluminescence Quantum Yield (%) | Reference |

|---|---|---|

| 8,16-Dialkoxy-Flavanthrone derivatives (FC-n series) | ~80 | worktribe.com, researchgate.net, nih.gov |

| Modified this compound compound (with 1-bromo-3,5-di-tert-butylbenzene) | ~50 | researchgate.net |

Effects of Acidity on Optical Properties

The optical properties of this compound compounds can be significantly influenced by changes in acidity. For a specific modified this compound compound, the addition of strong acids, including sulfuric acid, methanesulfonic acid, and hydrochloric acid, induces a notable redshift in the maximum ultraviolet absorption wavelength, shifting it from an initial 510 nm to approximately 590 nm. researchgate.net Despite this shift in absorption, the fluorescence emission wavelength largely remains consistent, typically observed around 523-526 nm. researchgate.net However, a significant decrease in fluorescence intensity is observed under these acidic conditions. researchgate.net

An even more pronounced effect is seen with trifluoromethanesulfonic acid, which causes the maximum ultraviolet absorption wavelength to redshift further to 602 nm, leading to a complete quenching of fluorescence. researchgate.net In contrast, the optical properties of this this compound compound show no obvious change when exposed to nitric acid, hydrofluoric acid, or phosphoric acid. researchgate.net Despite these acid-induced changes, the this compound compound generally maintains excellent fluorescence stability and a high fluorescence quantum yield, even under various strong acid conditions. researchgate.net

| Acid Condition | Absorption Max Shift | Emission Wavelength | Fluorescence Intensity | Reference |

|---|---|---|---|---|

| Original (no strong acid) | 510 nm | 523-526 nm | High | researchgate.net |

| Sulfuric, Methanesulfonic, Hydrochloric Acid | Redshift to ~590 nm | 523-526 nm | Significantly decreased | researchgate.net |

| Trifluoromethanesulfonic Acid | Redshift to 602 nm | Quenched | Quenched | researchgate.net |

| Nitric, Hydrofluoric, Phosphoric Acid | No obvious effect | No obvious effect | No obvious effect | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the precise molecular mass, elemental composition, and chemical structure of compounds. researchgate.net, measurlabs.com This method is particularly valuable for identifying unknown substances and confirming molecular formulas due to its ability to detect sample matrices with high accuracy, typically within 0.001 atomic mass units. researchgate.net HRMS instrumentation can also generate fragmentation patterns, which further enhances the precision of chemical formula prediction and facilitates database comparison. researchgate.net

For this compound, with the molecular formula CHNO uni.lu, wikipedia.org, wikipedia.org, its monoisotopic mass is determined to be 408.08987 Da. uni.lu HRMS analysis can predict various adducts and their corresponding mass-to-charge (m/z) ratios, which are crucial for identification. Examples of predicted adducts for this compound include [M+H] at m/z 409.09715, [M+Na] at m/z 431.07909, [M-H] at m/z 407.08259, and both [M] and [M] at m/z 408.08932 and 408.09042, respectively. uni.lu While specific fragmentation patterns for this compound itself were not detailed in the provided literature, the general capability of HRMS to produce such patterns is well-established, aiding in the elucidation of complex molecular structures. researchgate.net

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a fundamental experimental science for determining the atomic and molecular structure of crystalline materials. wikipedia.org It reveals the three-dimensional arrangement of atoms, their chemical bonds, and any crystallographic disorder within a crystal by analyzing how incident X-rays diffract in specific directions. wikipedia.org XRD is instrumental in determining lattice parameters and the precise arrangement of individual atoms within a single crystal. iastate.edu this compound and its derivatives are known to form highly organized structures in the solid state, often characterized by π-stacked columns. worktribe.com, researchgate.net, rsc.org, worktribe.com, nih.gov

Determination of Space Groups and Lattice Parameters

The crystal structure analysis of this compound derivatives provides critical information about their crystallographic symmetry. A particularly well-studied derivative, 8,16-dioctyloxybenzo[h]benz uni.luwikipedia.orgacridino[2,1,9,8-klmna]acridine (FC-8), has been shown to crystallize in the triclinic crystal system with the P1̅ space group. worktribe.com, researchgate.net, worktribe.com, nih.gov The P1̅ space group indicates a centrosymmetric triclinic lattice, which is the lowest symmetry crystal system. While the precise lattice parameters (a, b, c, α, β, γ) for FC-8 were not explicitly detailed in the provided literature, the determination of its space group is a crucial step in understanding its solid-state organization and intermolecular interactions.

Analysis of Interplanar Distances and Molecular Packing

The molecular packing within this compound crystals, particularly its derivatives, is dominated by π-stacking interactions, which are essential for their observed properties. In the crystal structure of FC-8, inversion-related molecules form dimers through π-stacking. worktribe.com Within these dimers, the distance between the mean planes of the aromatic cores has been precisely measured at 3.4398(11) Å, accompanied by a plane shift of 1.7825(12) Å. worktribe.com

Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Self-Organization

Scanning Probe Microscopy (SPM), encompassing techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), is indispensable for characterizing the surface morphology and self-organization of molecular materials at the nanoscale nih.govbruker-nano.jp. STM, in particular, offers atomic resolution on conductive surfaces, making it suitable for studying molecular adsorbates on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) bruker-nano.jpbruker-nano.jpceitec.cz. AFM, on the other hand, can image both conductive and non-conductive surfaces bruker-nano.jp. These techniques provide direct visualization of how this compound molecules arrange themselves on surfaces, which is critical for understanding and controlling their macroscopic properties in devices researchgate.netbruker-nano.jpacs.org.

Observation of Monolayer Formation on Substrates

This compound derivatives have been shown to form ordered monolayers on various substrates, a crucial aspect for their integration into thin-film electronic devices researchgate.netacs.org. STM studies, for instance, have revealed the self-assembly of this compound-thiophene derivatives on HOPG surfaces uni.wroc.pl. The ability of organic molecules, including this compound derivatives, to self-assemble into ordered monolayers on substrates like HOPG is a well-documented phenomenon, driven by intermolecular and molecule-substrate interactions researchgate.netbruker-nano.jpacs.org. These monolayers can exhibit large areas of uniformly ordered molecules, indicating a strong tendency for self-organization, which is often thermodynamically rather than kinetically controlled acs.orgnih.gov.

2D Supramolecular Organization

The two-dimensional (2D) supramolecular organization of this compound derivatives on surfaces has been extensively investigated using STM uni.wroc.plresearchgate.netresearchgate.net. These studies reveal intricate patterns formed by the self-assembly process. For example, this compound derivatives can form ordered supramolecular 2D aggregations on HOPG researchgate.net. The resulting patterns, often appearing as well-resolved bright parallel stripes in STM images, indicate the ordering of molecules into distinct molecular rows acs.orgnih.gov. The molecular shape and the nature of substituents play a significant role in determining the specific 2D supramolecular organization researchgate.net. In some cases, molecules from adjacent rows may be rotated with respect to each other, forming complex arrangements acs.orgresearchgate.net. The image contrast in STM often reflects local differences in electrical conductivity, with brighter regions corresponding to closely packed, fused azaacene cores, and darker areas representing non-conductive alkoxy substituents nih.govresearchgate.net.

Electrochemical Characterization Techniques

Electrochemical characterization techniques, particularly cyclic voltammetry, are vital for understanding the redox properties of this compound and its derivatives. These properties are fundamental to their function in organic electronic devices, where charge injection and transport are key processes researchgate.networktribe.com.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used technique to study the redox behavior of this compound and its derivatives researchgate.networktribe.comacs.org. CV experiments typically involve a three-electrode setup (working, counter, and reference electrodes) in an electrolyte solution worktribe.comfrontiersin.org. For this compound derivatives, CV studies often reveal distinct oxidation and reduction peaks, providing insights into their electron affinity (EA) and ionization potential (IP) researchgate.networktribe.com. For instance, certain this compound derivatives exhibit a quasi-reversible redox couple at negative potentials and an irreversible oxidation peak at positive potentials researchgate.networktribe.com. The electrochemical behavior can be influenced by factors such as the solvent and the length of alkoxy substituents, although some studies indicate that redox properties can be largely independent of substituent length worktribe.com.

Redox Potentials and Their Relation to Electronic Devices

The redox potentials determined from cyclic voltammetry are directly related to the electronic energy levels (IP and EA) of the molecule, which are crucial parameters for organic electronic applications researchgate.networktribe.com.

Table 1: Electrochemical Properties of this compound Derivatives

| Compound | Onset Oxidation Potential (V vs Fc/Fc) | Onset Reduction Potential (V vs Fc/Fc) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| FC-8 | +0.41 worktribe.com | -1.62 worktribe.com | ~5.2 researchgate.networktribe.com | ~-3.2 researchgate.networktribe.com |

| FTC-8 | Irreversible oxidation researchgate.net | Quasi-reversible reduction researchgate.net | 5.48 researchgate.net | -3.36 researchgate.net |

Note: Values for IP and EA are approximate and may vary slightly depending on the specific derivative and experimental conditions. FC-8 refers to an O-alkylated this compound derivative, and FTC-8 refers to a di(alkylthienyl) substituted this compound derivative.

The ionization potential (IP) and electron affinity (EA) of this compound derivatives, typically around 5.2 eV and -3.2 eV respectively, are critical for their application in organic electronics researchgate.networktribe.com. These values, which can be tuned by structural modifications, dictate the energy barriers for charge injection and extraction in devices researchgate.networktribe.comrsc.org. For example, a lower charge injection barrier and improved charge carrier mobility can be achieved in organic field-effect transistors (OFETs) by increasing the electron affinity of the material rsc.org. This compound's ability to undergo a four-electron redox reaction, with distinct and stable potential plateaus, makes it a promising organic cathode material for rechargeable lithium batteries, offering a high theoretical capacity acs.org. The electrochemical redox and capacity fading mechanisms are thoroughly investigated to guide the rational design of such materials acs.org.

Table 2: this compound as Organic Cathode Material (FVT)

| Parameter | Value |

| Theoretical Capacity | 262 mAh g⁻¹ acs.org |

| Electroactive Groups | Four C=O/C=N groups acs.org |

| Voltage Window (Full Utilization) | 0.8–3.5 V vs Li/Li acs.org |

| Potential Plateaus (Full Utilization) | 2.50 V and 0.95 V vs Li/Li acs.org |

| Optimal Voltage Window | 1.5–3.5 V acs.org |

| Reversible Capacity (Optimal Window) | 131 mAh g⁻¹ acs.org |

| Capacity Retention (100 cycles) | 95% (in optimal electrolyte) acs.org |

Note: FVT refers to this compound when investigated as an organic cathode material.

Advanced Applications of Flavanthrone in Materials Science Research

Organic Electronics and Optoelectronic Devices

The field of organic electronics and optoelectronics leverages the distinct advantages of organic materials, such as their low-cost processing, flexibility, and solution-processability, to develop a new generation of electronic and light-emitting devices. Flavanthrone and its derivatives are actively being explored in this domain for their potential to enhance the performance of various components, including organic light-emitting diodes (OLEDs), organic semiconductors, and field-effect transistors (FETs). fishersci.camitoproteome.orgnih.gov

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have demonstrated considerable promise as electroluminescent materials in OLED applications. fishersci.cawikipedia.org Through targeted chemical modifications, such as the reduction of carbonyl groups and subsequent O-alkylation, solution-processable, electroactive, and highly luminescent periazaacene-type compounds can be derived from this compound. fishersci.cawikipedia.org These derivatives exhibit high photoluminescence quantum yields, making them efficient light emitters. fishersci.cawikipedia.org

In OLEDs, this compound derivatives are effectively utilized as guest molecules within guest/host configurations. A common host material employed in such systems is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). fishersci.cawikipedia.org This configuration facilitates efficient energy transfer, leading to robust electroluminescence. fishersci.cawikipedia.org The electrochemically determined ionization potential (IP) and electron affinity (EA) of these this compound derivatives, approximately 5.2 eV and -3.2 eV respectively, are well-suited for their role in OLEDs, contributing to efficient charge injection and transport. fishersci.cawikipedia.org

Research findings highlight the impressive performance metrics achieved by OLEDs incorporating this compound derivatives. Devices employing 8,16-dialkoxybenzo[h]benz fishersci.cawikipedia.orgacridino[2,1,9,8-klmna]acridines, a class of soluble this compound derivatives, have shown high luminance values. fishersci.cawikipedia.org

Table 1: Typical Performance Metrics of this compound-Derived OLEDs

| Parameter | Value | Reference |

| Luminance | ~1900 cd/m² | fishersci.cawikipedia.org |

| Luminance Efficiency | ~3 cd/A | fishersci.cawikipedia.org |

| External Quantum Efficiency (EQE) | >0.9% (up to 1.39%) | fishersci.cawikipedia.orgwikidata.org |

For specific derivatives like FC-4 and FC-8, the External Quantum Efficiencies (EQEs) consistently exceeded 0.9% and remained above 0.65% across a broad range of luminances, indicating stable performance. wikipedia.org

Organic Semiconductors

This compound is recognized as an organic semiconductor, and its potential in developing novel organic semiconductor materials is a significant area of research. nih.govwikipedia.org The transformation of this compound into solution-processable, electroactive, and conjugated periazaacene-type compounds through simple modifications, such as the reduction of its carbonyl groups and subsequent O-alkylation, is crucial for its application in organic electronics. fishersci.cawikipedia.org These modified compounds exhibit desirable photo- and electroluminescent properties, along with electrochromic behavior. fishersci.ca A key characteristic of these organic semiconductors is their inherent tendency to self-assemble into ordered thin films or monolayers, which critically influences their electrical transport properties. For instance, 8,16-dioctyloxybenzo[h]benz fishersci.cawikipedia.orgacridino[2,1,9,8-klmna]acridine (FC-8) is known to form π-stacked columns in its crystalline structure, facilitating self-organization and potentially improving charge transport. fishersci.cawikipedia.org The strategic introduction of nitrogen atoms into the fused aromatic core of acenes, as seen in this compound, allows for a broad tuning of their redox and electronic properties, including ionization potential (IP) and electron affinity (EA), which are vital for semiconductor functionality. wikipedia.org

Field Effect Transistors

This compound and its derivatives have shown promising utility in the development of organic field-effect transistors (OFETs). fishersci.ca They are considered viable materials for the fabrication of n-channel or ambipolar FETs, which are essential components in various organic electronic devices. fishersci.cawikipedia.org The incorporation of more electronegative nitrogen atoms into the structure of this compound (Vat Yellow 1) can increase its electron affinity (EA), thereby lowering the charge injection barrier and improving charge carrier mobility in OFETs. uni.lu

Table 2: Electron Mobility of this compound Derivatives in FETs

| Derivative | Electron Mobility (μe) | Conditions | Reference |

| OANQ | Up to 0.2 cm² V⁻¹s⁻¹ | Ambient conditions | fishersci.ca |

| Flavanthrene Derivative | 0.14 cm² V⁻¹s⁻¹ (hole mobility) | Single-crystal transistors | thegoodscentscompany.com |

FET devices based on soluble this compound derivatives, such as OANQ, have demonstrated electron mobilities of up to 0.2 cm² V⁻¹s⁻¹ under ambient conditions, maintaining good stability over extended periods. fishersci.ca

Energy Storage Devices

This compound (FVT) has been investigated as a novel small-molecule organic cathode material (SMOCM) for rechargeable lithium batteries, presenting a sustainable alternative to traditional inorganic counterparts. fishersci.atamericanelements.com A significant advantage of this compound in this application is its low solubility, which stems from its extensive aromatic system. This characteristic is crucial for overcoming the common issue of dissolution in electrolytes, a major challenge for many organic cathode materials. fishersci.atamericanelements.com

This compound exhibits a high theoretical capacity of 262 mAh g⁻¹, attributable to its four electroactive C=O/C=N groups. fishersci.atamericanelements.com Its redox chemistry involves a four-electron reaction that can be almost fully utilized within a voltage window of 0.8–3.5 V versus Li⁺/Li, displaying two distinct and stable potential plateaus at 2.50 V and 0.95 V. fishersci.atamericanelements.com

Table 3: Electrochemical Performance of this compound as a Cathode Material

| Parameter | Value | Conditions | Reference |

| Theoretical Capacity | 262 mAh g⁻¹ (4-electron reaction) | Voltage window: 0.8–3.5 V vs Li⁺/Li | fishersci.atamericanelements.com |

| Discharge Voltage | 2.5 V | Optimal voltage window: 1.5–3.5 V; Electrolyte: 1 M LiTFSI/G4 | fishersci.atamericanelements.com |

| Reversible Capacity | 131 mAh g⁻¹ (2-electron reaction) | Optimal voltage window: 1.5–3.5 V; Electrolyte: 1 M LiTFSI/G4 | fishersci.atamericanelements.com |

| Capacity Retention | 95% after 100 cycles | Optimal voltage window: 1.5–3.5 V; Electrolyte: 1 M LiTFSI/G4 | fishersci.atamericanelements.com |

The elucidation of this compound's electrochemical redox and capacity fading mechanisms, along with the influence of varying voltage windows and electrolytes, provides critical insights for the rational design of future small-molecule organic cathode materials for sustainable energy storage. fishersci.atamericanelements.com

Organic Cathode Materials for Rechargeable Batteries (e.g., Lithium)

Organic cathode materials (OCMs) are gaining significant attention as sustainable and efficient alternatives to conventional transition-metal-based inorganic counterparts in rechargeable batteries. This compound (FVT) has been investigated as a novel small-molecule organic cathode material (SMOCM) for rechargeable lithium batteries. chemimpex.comresearchgate.netresearchgate.net Its extensive aromatic system contributes to low solubility, which is crucial for mitigating the dissolution problem commonly associated with small-molecule OCMs, thereby enhancing cycling stability. chemimpex.comresearchgate.netresearchgate.net

This compound exhibits a high theoretical capacity of 262 mAh g⁻¹, attributed to its four electroactive C=O/C=N groups. chemimpex.comresearchgate.netresearchgate.net In an optimal voltage window of 1.5–3.5 V and using an electrolyte of 1 M LiTFSI/G4 (lithium bis(trifluoromethanesulfonyl)imide in tetraethylene glycol dimethyl ether), this compound demonstrates a two-electron redox reaction, delivering a discharge voltage of 2.5 V. chemimpex.comresearchgate.netresearchgate.net This results in a reversible capacity of 131 mAh g⁻¹ and an impressive capacity retention of 95% after 100 cycles. chemimpex.comresearchgate.netresearchgate.net

Table 1: Electrochemical Performance of this compound as a Lithium Battery Cathode

| Parameter | Value | Conditions | Source |

| Theoretical Capacity | 262 mAh g⁻¹ | Based on four C=O/C=N groups | chemimpex.comresearchgate.netresearchgate.net |

| Optimal Voltage Window | 1.5–3.5 V vs Li⁺/Li | Optimal electrolyte (1 M LiTFSI/G4) | chemimpex.comresearchgate.netresearchgate.net |

| Discharge Voltage | 2.5 V | Two-electron redox reaction | chemimpex.comresearchgate.netresearchgate.net |

| Reversible Capacity | 131 mAh g⁻¹ | After 100 cycles | chemimpex.comresearchgate.netresearchgate.net |

| Capacity Retention | 95% | After 100 cycles | chemimpex.comresearchgate.netresearchgate.net |

| Four-electron Redox Range | 0.8–3.5 V vs Li⁺/Li | Two distinct plateaus: 2.50 V and 0.95 V | chemimpex.comresearchgate.netresearchgate.net |

Redox Mechanisms in Battery Applications

The electrochemical behavior of this compound in battery applications involves reversible redox reactions of its electroactive C=O/C=N groups. chemimpex.comresearchgate.netresearchgate.net The four-electron redox reaction can be nearly fully utilized within a voltage window of 0.8–3.5 V, exhibiting two distinct and stable potential plateaus at 2.50 V and 0.95 V versus Li⁺/Li. chemimpex.comresearchgate.netresearchgate.net Detailed elucidation of the electrochemical redox and capacity fading mechanisms, as well as the influence of varying voltage windows and electrolytes, provides critical insights for the rational design of small-molecule organic cathode materials. chemimpex.comresearchgate.netresearchgate.netresearchgate.net Understanding these mechanisms is vital for optimizing the structure and test conditions of OCMs to achieve high performance and stability. chemimpex.comresearchgate.netresearchgate.netresearchgate.net

Advanced Polymers and Coatings

This compound is utilized in the field of materials to create advanced polymers and coatings. chemimpex.com Its incorporation enhances specific properties, making these materials suitable for demanding applications. chemimpex.com

Enhancing UV Resistance and Durability

This compound is employed in advanced polymers and coatings to enhance their UV resistance and durability. chemimpex.com As a pigment, this compound (C.I. Vat Yellow 1) is known for its excellent light fastness, rated at 7, ensuring durability under various conditions, and its ability to withstand high temperatures up to 180°C. alfachemic.com Its robust chemical structure contributes to its resistance to both acidic and alkaline environments, rated at 5. alfachemic.com These properties make it a valuable additive for materials requiring prolonged exposure to sunlight and harsh environmental factors, contributing to the longevity and performance of the final product. chemimpex.comalfachemic.com

Fluorescence and Luminescence Studies

This compound exhibits interesting photophysical properties, making it a candidate for applications in fluorescence and luminescence studies. chemimpex.com These studies provide valuable insights into its molecular behavior and potential for use in optoelectronic devices. chemimpex.com this compound derivatives have shown efficient electroluminescence and can be used as guest molecules in organic light-emitting diodes (OLEDs). worktribe.comworktribe.com For instance, 8,16-dialkoxybenzo[h]benz researchgate.networktribe.comacridino[2,1,9,8-klmna]acridines, which are derivatives of this compound, are highly luminescent with photoluminescence quantum yields of approximately 80%. worktribe.comworktribe.com

Insights into Molecular Behavior

Fluorescence and luminescence studies of this compound and its derivatives offer insights into their molecular behavior, electronic properties, and interactions with various environments. This compound's reduction is accompanied by an elongation of carbonyl C=O bonds and a shortening of C-C(O) bonds. researchgate.netresearchgate.net This reduction is manifested in optical spectra by a significant redshift (over 200 nm) of the intense band of pristine this compound from 440 nm. researchgate.netresearchgate.net A new intense band appears for the this compound radical anion at 960 nm in the Near-Infrared (NIR) range. researchgate.netresearchgate.net

Studies on this compound under different strong acidic conditions reveal distinct optical properties. researchgate.netresearchgate.net For example, the addition of sulfuric acid, methanesulfonic acid, and hydrochloric acid causes the maximum ultraviolet absorption wavelength to redshift from 510 nm to approximately 590 nm, while the fluorescence emission wavelength is observed around 523 nm to 526 nm, with a significant decrease in fluorescence intensity. researchgate.netresearchgate.net Notably, trifluoromethanesulfonic acid causes a redshift to 602 nm and fluorescence quenching. researchgate.netresearchgate.net Despite these changes, this compound demonstrates excellent fluorescence stability and a high fluorescence quantum yield of about 50% even in various strong acid conditions. researchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have been employed to better comprehend the electronic properties of this compound. researchgate.netresearchgate.netresearchgate.net The values for the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were determined to be -5.2937 eV and -2.7021 eV, respectively, with an electrochemically determined energy band gap of 2.5916 eV. researchgate.netresearchgate.netresearchgate.net These theoretical insights complement experimental observations, providing a comprehensive understanding of this compound's molecular behavior and its potential in advanced material applications.

Research on the Environmental Fate and Degradation of Flavanthrone

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a compound through non-biological processes. For a complex molecule like Flavanthrone, key abiotic pathways would include hydrolysis and photochemical oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH. For many organic compounds, hydrolysis rates are determined under acidic, neutral, and basic conditions to predict their persistence in various aquatic environments.

Specific data on the pH-dependent hydrolysis of this compound is not available. However, the general structure of this compound, a large, stable, and unfunctionalized aromatic system, suggests that it would be highly resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-carbon bonds of the aromatic rings are not susceptible to hydrolysis. Vat dyes, in their insoluble pigment form, are generally very stable. britannica.com While the dyeing process involves a reduction to a soluble leuco form, this is a reversible chemical change, and the parent dye is regenerated through oxidation. taylorandfrancis.comtiankunchemical.com There is no indication that this process makes the molecule more susceptible to hydrolysis.